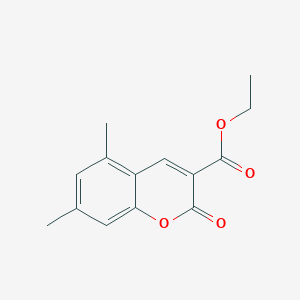

Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

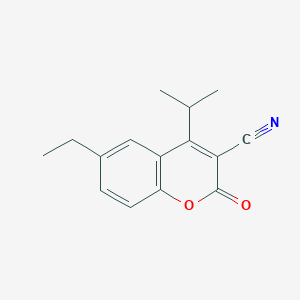

El 5,7-Dimetil-2-oxo-2H-cromeno-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la clase de las cumarinas, conocidas por sus diversas actividades biológicas. Este compuesto se caracteriza por su estructura de anillo de cromeno, que es un sistema de anillo fusionado de benceno y α-pirona.

Métodos De Preparación

La síntesis del 5,7-Dimetil-2-oxo-2H-cromeno-3-carboxilato de etilo generalmente implica la reacción de condensación de Knoevenagel. Esta reacción se lleva a cabo condensando 5,7-dimetil-2-oxo-2H-cromeno-3-carboxaldehído con cianoacetato de etilo en presencia de una base como la piperidina . La reacción generalmente se realiza en condiciones de reflujo en un solvente adecuado como etanol o metanol. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala, incluido el uso de reactores de flujo continuo y principios de química verde para minimizar los residuos y mejorar la eficiencia .

Análisis De Reacciones Químicas

El 5,7-Dimetil-2-oxo-2H-cromeno-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, catalizadores como paladio sobre carbón y temperaturas de reacción que varían desde la temperatura ambiente hasta las condiciones de reflujo. Los principales productos formados a partir de estas reacciones incluyen varios derivados de cumarina sustituidos, que pueden tener actividades biológicas mejoradas .

Aplicaciones Científicas De Investigación

El 5,7-Dimetil-2-oxo-2H-cromeno-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 5,7-Dimetil-2-oxo-2H-cromeno-3-carboxilato de etilo implica su interacción con varios objetivos moleculares y vías. El compuesto puede actuar como un inhibidor enzimático, bloqueando la actividad de enzimas específicas involucradas en los procesos de la enfermedad . Por ejemplo, puede inhibir la actividad de enzimas como la tirosinasa, que está involucrada en la producción de melanina, lo que la hace útil en productos para blanquear la piel . Además, las propiedades antioxidantes del compuesto ayudan a neutralizar los radicales libres, reduciendo el estrés oxidativo y previniendo el daño celular .

Comparación Con Compuestos Similares

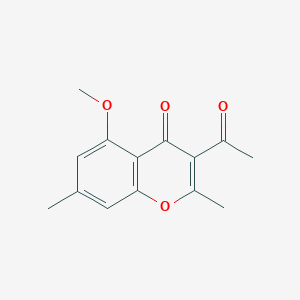

El 5,7-Dimetil-2-oxo-2H-cromeno-3-carboxilato de etilo se puede comparar con otros compuestos similares como:

Cumarina-3-carboxilato de etilo: Ambos compuestos comparten una estructura de anillo de cromeno similar, pero el 5,7-Dimetil-2-oxo-2H-cromeno-3-carboxilato de etilo tiene grupos metilo adicionales en las posiciones 5 y 7, lo que puede influir en su actividad biológica y reactividad química.

7-(Dietilamino)-2-oxo-2H-cromeno-3-carboxilato de etilo: Este compuesto tiene un grupo dietilamino en la posición 7, lo que confiere propiedades farmacológicas diferentes en comparación con el 5,7-Dimetil-2-oxo-2H-cromeno-3-carboxilato de etilo.

Éster etílico del ácido 7-hidroxi-2-oxo-cromeno-3-carboxílico: La presencia de un grupo hidroxilo en la posición 7 en este compuesto puede alterar significativamente su solubilidad y reactividad en comparación con el 5,7-Dimetil-2-oxo-2H-cromeno-3-carboxilato de etilo.

Propiedades

Fórmula molecular |

C14H14O4 |

|---|---|

Peso molecular |

246.26 g/mol |

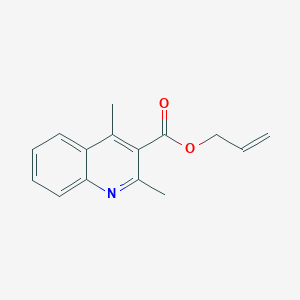

Nombre IUPAC |

ethyl 5,7-dimethyl-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-4-17-13(15)11-7-10-9(3)5-8(2)6-12(10)18-14(11)16/h5-7H,4H2,1-3H3 |

Clave InChI |

DOWFRTXCHGPDKZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC2=C(C=C(C=C2OC1=O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)

![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)